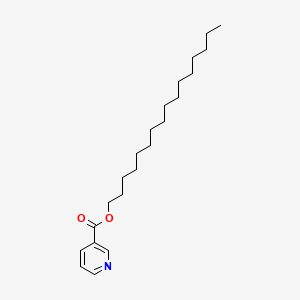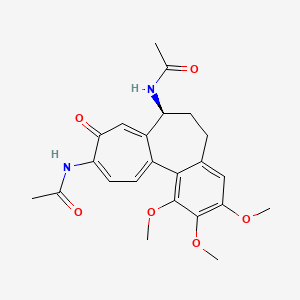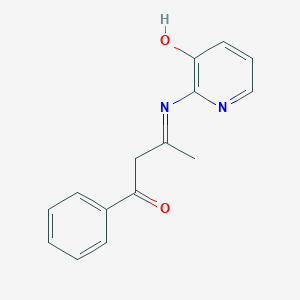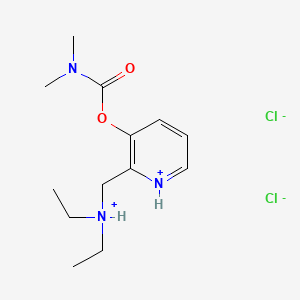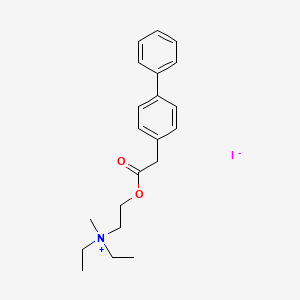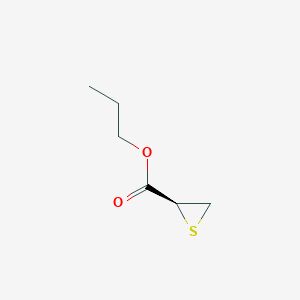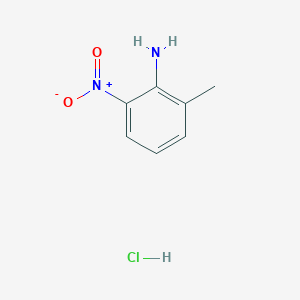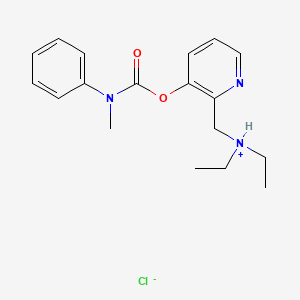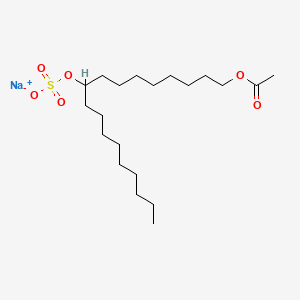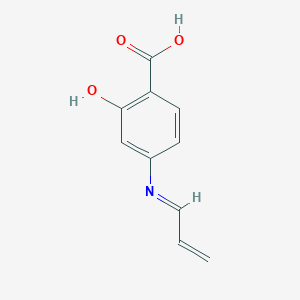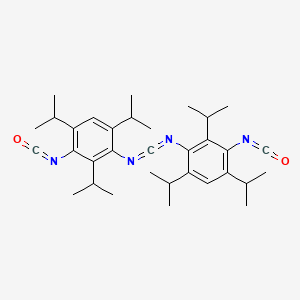
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline]: is a complex organic compound with the molecular formula C33H44N4O2 . This compound is characterized by the presence of isocyanate groups and triisopropyl-substituted aniline rings, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] typically involves the reaction of methanetetraylbis(amine) with 3-isocyanato-2,4,6-triisopropylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines are typically employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Aplicaciones Científicas De Investigación
N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
- N,N’-Methanetetraylbis[3-isocyanato-2,4,6-trimethylaniline]
- N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triethylalaniline]
Comparison: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] is unique due to its triisopropyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and triethyl analogs .
Propiedades
Número CAS |
68083-39-6 |
|---|---|
Fórmula molecular |
C33H44N4O2 |
Peso molecular |
528.7 g/mol |
InChI |
InChI=1S/C33H44N4O2/c1-18(2)24-13-26(20(5)6)32(36-16-38)28(22(9)10)30(24)34-15-35-31-25(19(3)4)14-27(21(7)8)33(37-17-39)29(31)23(11)12/h13-14,18-23H,1-12H3 |
Clave InChI |
ZVVVXWVFRZDTFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1N=C=NC2=C(C(=C(C=C2C(C)C)C(C)C)N=C=O)C(C)C)C(C)C)N=C=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


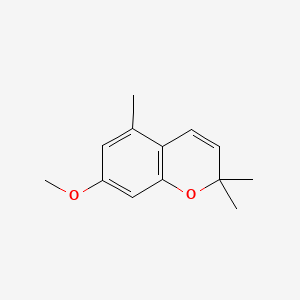
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

